molecular formula C6H13NO B13506872 6-Aminohexan-2-one CAS No. 26342-06-3

6-Aminohexan-2-one

Cat. No.: B13506872
CAS No.: 26342-06-3
M. Wt: 115.17 g/mol
InChI Key: HDLUVUAAPJKOBQ-UHFFFAOYSA-N
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Description

6-Aminohexan-2-one is an organic compound with the molecular formula C6H13NO It is a derivative of hexanone, where an amino group is attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminohexan-2-one can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with ammonia and hydrogen in the presence of a catalyst such as calcium carbonate. The reaction is carried out at elevated temperatures (270-290°C) and high pressures (150-180 MPa) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain the necessary reaction conditions. The use of catalysts like calcium carbonate ensures high purity and yield of the final product, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Aminohexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanoic acid or hexanone derivatives.

    Reduction: Formation of hexanol derivatives.

    Substitution: Formation of N-substituted hexan-2-one derivatives.

Mechanism of Action

The mechanism of action of 6-aminohexan-2-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This interaction can inhibit or activate enzymatic activity, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexan-1-ol: Similar in structure but with a hydroxyl group instead of a ketone group.

    6-Aminohexanoic acid: Contains a carboxylic acid group instead of a ketone group.

    Caprolactam: A cyclic amide derivative of 6-aminohexanoic acid.

Uniqueness

6-Aminohexan-2-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

26342-06-3

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

6-aminohexan-2-one

InChI

InChI=1S/C6H13NO/c1-6(8)4-2-3-5-7/h2-5,7H2,1H3

InChI Key

HDLUVUAAPJKOBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCN

Origin of Product

United States

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